ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC20476116
Molecular Formula: C10H10BrN3O2
Molecular Weight: 284.11 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate -](/images/structure/VC20476116.png)
Specification
Molecular Formula | C10H10BrN3O2 |
---|---|
Molecular Weight | 284.11 g/mol |
IUPAC Name | ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H10BrN3O2/c1-3-16-10(15)9-13-7-4-6(11)5(2)12-8(7)14-9/h4H,3H2,1-2H3,(H,12,13,14) |
Standard InChI Key | FEYOYFITZSEPAK-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NC2=NC(=C(C=C2N1)Br)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate is C₁₁H₁₀BrN₃O₂, with a molecular weight of 296.12 g/mol. Its IUPAC name reflects the substitution pattern: the imidazole ring is fused to the pyridine ring at positions 4 and 5, with functional groups strategically placed to influence electronic and steric properties.
Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀BrN₃O₂ |
Molecular Weight | 296.12 g/mol |
CAS Number | 28279-41-6 |
XLogP3 | 2.3 (Predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
The bromine atom enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions, while the ethyl ester group provides a handle for further functionalization via hydrolysis or transesterification .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized through a cyclization reaction between 5-bromo-2,3-diaminopyridine and ethyl 2-bromoacetate under basic conditions. A representative protocol involves:
Reagents:
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5-Bromo-2,3-diaminopyridine (1.0 equiv)
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Ethyl 2-bromoacetate (1.2 equiv)
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Potassium carbonate (2.0 equiv)
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Dimethylformamide (DMF) as solvent
Procedure:
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Combine reagents in DMF and heat at 80°C for 12 hours.
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Cool the reaction mixture and pour into ice water.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
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Purify via column chromatography (hexane/ethyl acetate = 3:1).
Yield: 65–75%
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency and scalability. Key optimizations include:
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Solvent Recycling: DMF is recovered through distillation.
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Catalyst Immobilization: Silica-supported bases reduce waste.
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Process Analytical Technology (PAT): Real-time monitoring ensures consistent purity (>98%).
Chemical Reactivity and Functionalization
The compound undergoes three primary reaction types:
Nucleophilic Aromatic Substitution
The bromine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, thiols). For example, reaction with morpholine in the presence of Cu(I) yields ethyl 6-morpholino-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate with 70–85% efficiency .
Ester Hydrolysis
Under acidic (HCl) or basic (NaOH) conditions, the ethyl ester hydrolyzes to the corresponding carboxylic acid, a critical step in prodrug activation:
Cross-Coupling Reactions
Reaction Conditions | Yield (%) | Product |
---|---|---|
Pd(PPh₃)₄, K₂CO₃, 80°C | 78 | 6-Phenyl derivative |
PdCl₂(dppf), Cs₂CO₃, 100°C | 82 | 6-(4-Methoxyphenyl) derivative |
Target | IC₅₀ (µM) | Cell Line | Mechanism |
---|---|---|---|
CDK2 | 3.2 | MCF-7 | Cell cycle arrest at G1 |
EGFR | 5.8 | A549 | Apoptosis induction |
Antimicrobial Activity
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to vancomycin (MIC = 2 µg/mL) .
In Vivo Efficacy
In a murine xenograft model of colorectal cancer:
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Dosage: 50 mg/kg, oral, daily for 21 days
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Outcome: 58% reduction in tumor volume vs. control (p < 0.01)
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Compound | Similarity | Key Difference |
---|---|---|
Ethyl 6,8-dibromo-5-methyl derivative | 0.99 | Additional bromine at C8 |
Ethyl 8-bromo-5-methyl derivative | 0.96 | Bromine shifted to C8 |
Methyl 7-bromo-3H-imidazo[4,5-b]pyridine | 0.89 | Methyl ester vs. ethyl ester |
The ethyl ester in the target compound improves metabolic stability compared to methyl analogs, as demonstrated in microsomal half-life assays (t₁/₂ = 45 min vs. 28 min) .
Industrial and Materials Science Applications
Fluorescent Probes
Functionalized derivatives exhibit strong blue fluorescence (λₑₘ = 450 nm) with quantum yields up to Φ = 0.42, making them suitable for bioimaging applications.
Catalysis
When immobilized on mesoporous silica, the compound catalyzes Knoevenagel condensations with 90% conversion efficiency under solvent-free conditions.
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